molecular formula C12H13F3N2 B11867699 3,3,3-Trifluoro-2-(1-methyl-1H-indol-3-yl)propan-1-amine

3,3,3-Trifluoro-2-(1-methyl-1H-indol-3-yl)propan-1-amine

Cat. No.: B11867699
M. Wt: 242.24 g/mol
InChI Key: ZLDOOUPSUWERFC-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(1-methyl-1H-indol-3-yl)propan-1-amine is a fluorinated organic compound that belongs to the class of indole derivatives.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(1-methyl-1H-indol-3-yl)propan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3,3,3-Trifluoro-2-(1-methyl-1H-indol-3-yl)propan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(1-methyl-1H-indol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and indole moiety contribute to its binding affinity and selectivity towards certain receptors and enzymes. These interactions can modulate various biological processes, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3,3,3-Trifluoro-2-(1-methyl-1H-indol-3-yl)propan-1-amine apart is its unique combination of the trifluoromethyl group and the indole moiety.

Properties

Molecular Formula

C12H13F3N2

Molecular Weight

242.24 g/mol

IUPAC Name

3,3,3-trifluoro-2-(1-methylindol-3-yl)propan-1-amine

InChI

InChI=1S/C12H13F3N2/c1-17-7-9(10(6-16)12(13,14)15)8-4-2-3-5-11(8)17/h2-5,7,10H,6,16H2,1H3

InChI Key

ZLDOOUPSUWERFC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CN)C(F)(F)F

Origin of Product

United States

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